Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
Description
Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a chlorosulfonylmethyl substituent at the 6-position of the morpholine ring. The compound’s stereochemistry (6S) and functional groups confer unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions. Its molecular formula is C₁₂H₂₂ClNO₅S, with a calculated molar mass of 327.83 g/mol. The tert-butyl carbamate group enhances steric protection, while the chlorosulfonyl moiety acts as a potent leaving group or electrophilic site .
Properties
IUPAC Name |
tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO5S/c1-11(2,3)19-10(15)14-6-9(7-20(13,16)17)18-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSONMMARVAUDL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Chlorosulfonylation: The chlorosulfonylmethyl group is introduced by reacting the morpholine derivative with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation at the 6-Position
Hydroxymethyl Analogs
- tert-Butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate Molecular Formula: C₁₂H₂₃NO₄ Molar Mass: 245.32 g/mol Key Differences: Replaces chlorosulfonylmethyl with hydroxymethyl. The hydroxyl group reduces electrophilicity but enables oxidation or esterification reactions. The (6S) stereochemistry matches the target compound, facilitating direct comparison of substituent effects .
- tert-Butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate Molecular Formula: C₁₂H₂₃NO₄ Molar Mass: 245.32 g/mol Key Differences: R-configuration at position 6. Stereochemical inversion may alter diastereoselectivity in reactions or crystallization behavior, as seen in related compounds with unresolved absolute configurations .
Bromomethyl Analog
- tert-Butyl (6R)-6-(bromomethyl)-2,2-dimethylmorpholine-4-carboxylate Molecular Formula: C₁₂H₂₂BrNO₃ Molar Mass: 308.22 g/mol Key Differences: Bromine substituent increases molecular weight and polarizability compared to chlorine. Bromine’s superior leaving-group ability may enhance nucleophilic substitution rates, though steric effects from the tert-butyl group could moderate reactivity .
Functional Group Comparison in Heterocyclic Systems
- tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10) Molecular Formula: C₁₈H₂₁ClN₄O₄S Molar Mass: 424.90 g/mol Key Differences: Pyrimidine core vs. morpholine ring. The methylsulfonyl group shares electrophilic character with chlorosulfonylmethyl but in a different heterocyclic context.
Physical and Reactivity Profiles
| Compound | Molar Mass (g/mol) | Substituent | Stereochemistry | Key Reactivity |
|---|---|---|---|---|
| Target Compound | 327.83 | Chlorosulfonylmethyl | 6S | High electrophilicity; reacts with amines, alcohols, and thiols. |
| (6S)-Hydroxymethyl analog | 245.32 | Hydroxymethyl | 6S | Susceptible to oxidation (e.g., to carboxylates) or esterification. |
| (6R)-Bromomethyl analog | 308.22 | Bromomethyl | 6R | Bromine’s leaving-group ability supports SN2 reactions; R-configuration may limit substrate compatibility. |
| Pyrimidine sulfonyl derivative (10) | 424.90 | Methylsulfonyl | N/A | Stabilizes negative charge in substitution reactions; used in chemoselective amination . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
